capisterone A
Description
Capisterone A is a naturally occurring ecdysteroid isolated from the marine green alga Penicillus capitatus . Structurally, it is characterized by hydroxyl groups (indicated by IR absorption at 3474 cm⁻¹) and ester functionalities (IR bands at 1738 cm⁻¹ and 1711 cm⁻¹) . Its absolute configuration and preferred solution conformation were determined via circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy . Additionally, capisterone (a structurally related compound) was identified in the terrestrial plant Diploclisia glaucescens, highlighting its occurrence across diverse ecosystems .
Properties
Molecular Formula |
C32H50O8S |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[(1S,3R,7S,8R,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-4-oxoheptan-2-yl]-6-oxo-7-(sulfooxymethyl)-7-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]methyl acetate |
InChI |
InChI=1S/C32H50O8S/c1-20(2)15-23(34)16-21(3)24-9-11-29(6)25-7-8-26-30(18-39-22(4)33,19-40-41(36,37)38)27(35)10-12-31(26)17-32(25,31)14-13-28(24,29)5/h20-21,24-26H,7-19H2,1-6H3,(H,36,37,38)/t21-,24-,25+,26+,28-,29+,30+,31-,32+/m1/s1 |
InChI Key |
RGBNWLMKBHYXRX-HQQOOKNVSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)[C@@]5(COC(=O)C)COS(=O)(=O)O)C)C |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(COC(=O)C)COS(=O)(=O)O)C)C |
Synonyms |
capisterone A |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactivity Analysis
While direct data on capisterone A is unavailable, insights from analogous compounds (e.g., steroids, terpenes) suggest potential reactivity patterns:
Key Reaction Types
| Reaction Type | Mechanism | Functional Groups Involved |
|---|---|---|
| Oxidation | Radical or enzymatic oxidation of hydroxyl or alkene groups | –OH, C=C bonds |
| Hydrolysis | Acid- or base-catalyzed cleavage of ester or glycosidic linkages | Esters, glycosides |
| Cyclization | Intramolecular reactions forming cyclic ethers or lactones | Epoxides, lactones |
| Derivatization | Functional group modifications (e.g., acetylation, sulfation) | –OH, –NH₂ |
Note: These extrapolations are based on general steroidal/terpenoid chemistry and do not reflect confirmed behavior of this compound .
Research Gaps and Recommendations
The absence of this compound in the analyzed sources highlights the need for targeted investigations:
Proposed Steps for Future Study
-
Structural Elucidation : Prioritize NMR and X-ray crystallography to confirm the compound’s architecture.
-
Synthetic Pathways : Explore retrosynthetic strategies using cyclopropanation or cross-coupling reactions .
-
Stability Profiling : Assess solid-state degradation under varying humidity and temperature conditions .
-
Electrochemical Activation : Investigate redox behavior using methodologies like those in recent alkane functionalization studies .
Data Limitations
The provided sources lack specificity on this compound. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Capisterone A belongs to the ecdysteroid family, which includes phytoecdysteroids and zooecdysteroids involved in molting and developmental regulation. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Comparative Analysis of this compound and Analogous Ecdysteroids
Structural and Functional Insights
This compound vs. Capisterone B :
- Both compounds share a marine algal origin and enhance fluconazole activity. However, this compound exhibits stronger bioactivity, as evidenced by its distinct CD spectrum (λ 294 nm, [θ] −4,309) compared to Capisterone B ([θ] −5,325) .
- The sodium salt forms of both compounds lack hydroxyl IR bands, suggesting ionic interactions may modulate solubility or bioavailability .
This compound vs. Terrestrial Ecdysteroids :
- Ecdysterone : Unlike this compound, ecdysterone lacks ester groups and is primarily associated with molting regulation in arthropods. Its anabolic effects in mammals are well-documented, but antifungal synergy remains unreported .
- Paristerone and Makisterone C : Isolated from Diploclisia glaucescens, these compounds share a plant origin but differ in substitutions (e.g., acetylation in paristerone, 24-methyl in makisterone C). Their biological roles are less characterized compared to this compound .
Ecological and Pharmacological Implications: Marine-derived ecdysteroids like this compound exhibit unique adaptations, such as ester functionalities, which may enhance membrane permeability or target interactions in marine organisms.
Research Findings and Data Gaps
- This compound’s Mechanism : While its fluconazole-enhancing activity is established, the molecular targets (e.g., efflux pumps, ergosterol biosynthesis) remain uncharacterized .
- Structural-Activity Relationships (SAR) : Modifications such as esterification or hydroxylation in this compound/B may critically influence bioactivity. Comparative studies with synthetic analogs could clarify SAR .
- Ecological Role : The ecological significance of ecdysteroids in marine algae, such as defense against pathogens, warrants further investigation .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and structurally characterizing capisterone A from natural sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation using techniques like flash chromatography or HPLC, followed by structural elucidation via NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS). Ensure purity (>95%) via analytical HPLC and compare spectral data with published literature for validation . For reproducibility, document solvent systems, column specifications, and spectral acquisition parameters in detail .
Q. Which in vitro bioassays are most suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinases or cytochrome P450 isoforms) and cell-based viability assays (e.g., MTT/XTT for cytotoxicity). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate experiments with statistical power analysis (α=0.05, β=0.2) to minimize Type I/II errors . Standardize cell lines and culture conditions to reduce variability .
Q. How can researchers quantify this compound in complex biological matrices during pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards to account for matrix effects. Validate the method per FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>80%). Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction to enhance sensitivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay protocols, compound purity). Perform head-to-head comparative studies under standardized conditions and apply meta-analysis (random-effects model) to quantify heterogeneity (I² statistic) . Address publication bias via funnel plots and sensitivity analyses .
Q. How can computational approaches predict this compound’s interactions with non-canonical molecular targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) against proteome-wide libraries, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (KD values) . Use cheminformatics tools (SwissTargetPrediction) to prioritize high-probability targets .
Q. What experimental designs optimize the total synthesis of this compound while adhering to green chemistry principles?
- Methodological Answer : Develop a retrosynthetic strategy prioritizing atom-economical steps (e.g., Diels-Alder reactions) and catalysts (e.g., organocatalysts for enantioselectivity). Replace toxic solvents (DCM, DMF) with alternatives (Cyrene™, 2-MeTHF) and use microwave-assisted synthesis to reduce energy consumption. Characterize intermediates via in-line FTIR and compare E-factors with traditional routes .
Q. How should longitudinal studies be designed to evaluate this compound’s in vivo effects on chronic disease models?
- Methodological Answer : Use randomized, blinded preclinical trials in transgenic rodents (e.g., APOE4 mice for neurodegenerative studies). Employ longitudinal biomarkers (e.g., plasma cytokine panels, MRI for tissue morphology) and pharmacokinetic sampling (serial blood draws). Apply mixed-effects models to account for intra-subject variability and censored data .
Q. What multi-omics approaches elucidate this compound’s mechanism of action in heterogeneous cell populations?
- Methodological Answer : Integrate single-cell RNA-seq to identify transcriptomic clusters and phosphoproteomics to map signaling perturbations. Use network pharmacology (Cytoscape) to link targets to pathways and validate via CRISPR-Cas9 knockout models. Apply pathway enrichment analysis (GO, KEGG) with false discovery rate (FDR) correction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
